molecular formula C16H23N3O2 B2820391 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile CAS No. 2361684-31-1

2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile

Cat. No. B2820391
CAS RN: 2361684-31-1
M. Wt: 289.379
InChI Key: YBVQLFMNQQFPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile has a low toxicity profile and does not cause significant harm to normal cells. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile in lab experiments is its low toxicity profile, which makes it a safe compound to use. However, its limited solubility in aqueous solutions can be a limitation in some experiments.

Future Directions

There are several potential future directions for the research on 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile. One possible direction is to further investigate its anticancer properties and explore its potential use in cancer treatment. Another direction is to study its potential use as a drug delivery system for the treatment of neurological disorders. Additionally, further research can be done to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.
In conclusion, 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile is a promising compound with potential applications in various fields of scientific research. Its low toxicity profile and ability to inhibit cancer cell growth make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and explore its potential applications.

Synthesis Methods

The synthesis of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile involves the reaction of piperidine-4-carboxylic acid with acetyl chloride to obtain 1-acetylpiperidine-4-carboxylic acid. The resulting compound is then reacted with prop-2-enoyl chloride to obtain 1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxylic acid. Finally, the compound is treated with acetonitrile and triethylamine to obtain 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile.

Scientific Research Applications

2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-15(20)18-11-6-14(7-12-18)16(21)19-9-4-13(3-8-17)5-10-19/h2,13-14H,1,3-7,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVQLFMNQQFPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.